molecular formula C15H20ClN3O5S B2646259 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216627-09-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No. B2646259
CAS RN: 1216627-09-6
M. Wt: 389.85
InChI Key: MPPJDHJNWFIKSE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]isothiazol-2(3H)-one . Benzo[d]isothiazol-2(3H)-one is a heterocyclic compound with a benzene ring fused to an isothiazole ring . The compound you mentioned has additional functional groups attached to it, including a morpholinoethyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]isothiazol-2(3H)-one core would provide a rigid, planar structure, while the morpholinoethyl and acetamide groups would add flexibility and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholino group would likely make it soluble in polar solvents .

Scientific Research Applications

Anticonvulsant Applications

Compounds with morpholino and benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, indicating the relevance of the structural elements found in the compound of interest. For example, the synthesis of benzothiazole derivatives possessing acetamido and carbothioamido pharmacophores showed promising leads as anticonvulsant agents. These derivatives were characterized and assessed through in vivo screening, highlighting morpholino derivatives as significant for their anticonvulsant activity (Amir et al., 2012).

Antimicrobial and Antifungal Applications

Research into morpholinoethoxy phenyl derivatives has shown significant antimicrobial activity, suggesting the potential of structurally related compounds in this area. For instance, novel analogues synthesized from hydroxyphenylacetic acid exhibited superior in vitro activity compared to standard drugs against a variety of fungal and bacterial strains (Jayadevappa et al., 2012). Additionally, derivatives with acetamide linkages have demonstrated broad-spectrum antifungal properties, underscoring their potential in treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).

Anti-inflammatory Applications

Compounds bearing structural similarities to the compound have been explored for their anti-inflammatory capabilities. Synthesis and evaluation of novel derivatives have revealed promising anti-inflammatory activity in both in vitro and in vivo models, with certain compounds showing significant effects without notable toxicity (Nikalje et al., 2015). This suggests the potential application of the target compound in developing anti-inflammatory agents.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S.ClH/c19-14(16-5-6-17-7-9-23-10-8-17)11-18-15(20)12-3-1-2-4-13(12)24(18,21)22;/h1-4H,5-11H2,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPJDHJNWFIKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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